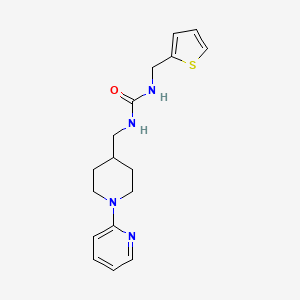
N-(4-fluorophenyl)-3-(p-tolylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3-(p-tolylthio)propanamide, commonly known as FPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FPTP is a propanamide derivative that has been found to exhibit unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of compounds similar to N-(4-fluorophenyl)-3-(p-tolylthio)propanamide, such as S-1, a selective androgen receptor modulator, reveals insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding how these compounds behave in biological systems, which has implications for their therapeutic use. For instance, the pharmacokinetic study of S-1 demonstrated low clearance, moderate volume of distribution, and a terminal half-life that underscores its potential for clinical applications in treating diseases like benign hyperplasia (Wu et al., 2006).
Material Science Applications
In the realm of materials science, the chemical properties of compounds structurally related to N-(4-fluorophenyl)-3-(p-tolylthio)propanamide, such as aromatic isocyanates, have been utilized to enhance the performance of Li-ion batteries. These compounds have been shown to reduce the initial irreversible capacities during the formation of the solid electrolyte interface (SEI) on graphite surfaces, effectively improving the cycleability of Li-ion batteries. This illustrates the potential of such compounds in developing more efficient and durable energy storage systems (Zhang, 2006).
Therapeutic Research
Further research on compounds similar to N-(4-fluorophenyl)-3-(p-tolylthio)propanamide has explored their therapeutic potential. For example, the study of an orally active, water-soluble neurokinin-1 receptor antagonist demonstrates the versatility of such compounds in treating conditions like emesis and depression, showcasing the broad therapeutic applications of these chemical entities (Harrison et al., 2001).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c1-12-2-8-15(9-3-12)20-11-10-16(19)18-14-6-4-13(17)5-7-14/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPECTAAMOGDYSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


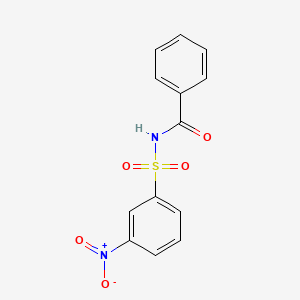

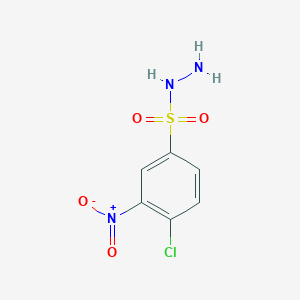
![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2373721.png)
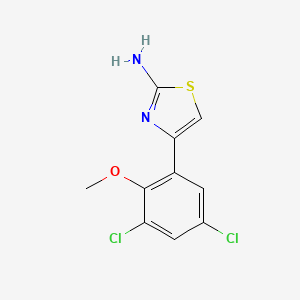
![3-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2373723.png)
![4-cyclopropyl-3-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2373724.png)
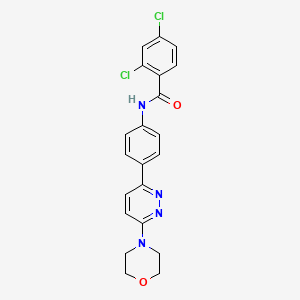
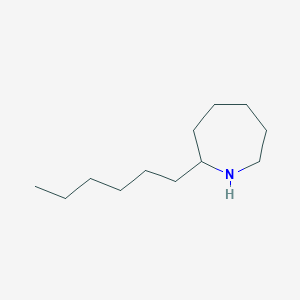
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2373733.png)


